molecular formula C9H6N4O B14079744 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile

4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile

Katalognummer: B14079744
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: GJNGMHADWMWUKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile: is a heterocyclic compound that contains both an oxadiazole ring and a benzonitrile groupThe presence of the oxadiazole ring, which is known for its stability and electronic properties, makes this compound particularly valuable for research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amidoxime with a nitrile can yield the desired oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazole compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile is used as a building block for the synthesis of more complex molecules. Its stability and electronic properties make it valuable for designing new materials and catalysts .

Biology and Medicine: It can be used in the development of new drugs, particularly as enzyme inhibitors or anticancer agents .

Industry: In the industrial sector, this compound is used in the production of high-energy materials and explosives.

Wirkmechanismus

The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation . The oxadiazole ring’s electronic properties allow it to interact with nucleic acids and proteins, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile is unique due to its combination of the oxadiazole ring and benzonitrile group, which imparts distinct electronic and structural properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications .

Eigenschaften

Molekularformel

C9H6N4O

Molekulargewicht

186.17 g/mol

IUPAC-Name

4-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C9H6N4O/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)

InChI-Schlüssel

GJNGMHADWMWUKC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=NN=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.